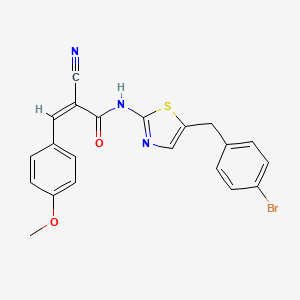

(Z)-N-(5-(4-bromobenzyl)thiazol-2-yl)-2-cyano-3-(4-methoxyphenyl)acrylamide

Description

This compound features a thiazole core substituted with a 4-bromobenzyl group at position 5 and an acrylamide moiety bearing a cyano group and a 4-methoxyphenyl substituent.

Properties

IUPAC Name |

(Z)-N-[5-[(4-bromophenyl)methyl]-1,3-thiazol-2-yl]-2-cyano-3-(4-methoxyphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16BrN3O2S/c1-27-18-8-4-14(5-9-18)10-16(12-23)20(26)25-21-24-13-19(28-21)11-15-2-6-17(22)7-3-15/h2-10,13H,11H2,1H3,(H,24,25,26)/b16-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZXVOUVPNYWPLM-YBEGLDIGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C(/C#N)\C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16BrN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-N-(5-(4-bromobenzyl)thiazol-2-yl)-2-cyano-3-(4-methoxyphenyl)acrylamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial applications. This article provides a detailed overview of its biological activity, synthesis, mechanisms of action, and therapeutic potential.

- Molecular Formula : C19H14BrN3O2S

- Molecular Weight : 428.3 g/mol

- Purity : Typically 95% .

Synthesis

The synthesis of this compound generally involves the reaction of thiazole derivatives with cyanoacetic acid and substituted phenyl groups. Various synthetic methodologies have been reported, including the use of catalysts such as piperidine in ethanol to facilitate the reaction between furan derivatives and cyanoacetamide .

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiazole derivatives, including those similar to this compound.

- Mechanism of Action : The compound exhibits cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values for these cell lines have been reported to range from 5.69 to 9.36 µM, demonstrating significant potency .

- Case Study : A recent study found that modifications in the thiazole ring structure could enhance anticancer activity. For instance, substituents at specific positions on the thiazole ring were correlated with increased inhibitory effects against tested cell lines, indicating structure-activity relationships (SAR) that can guide further development .

Antimicrobial Activity

The compound also showcases promising antimicrobial properties.

- Efficacy Against Bacteria : In vitro studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For example, derivatives similar to this compound exhibited minimum inhibitory concentrations (MICs) as low as 0.22 µg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

- Synergistic Effects : Some studies indicate that this compound can enhance the effectiveness of existing antibiotics through synergistic interactions, thereby reducing the MICs of drugs like Ciprofloxacin and Ketoconazole when used in combination .

The biological activities of this compound are attributed to several mechanisms:

- DNA Intercalation : The compound may intercalate into DNA, disrupting replication processes.

- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in microbial metabolism and cancer cell proliferation.

- Reactive Oxygen Species (ROS) : Induction of oxidative stress in cancer cells leading to apoptosis has also been observed .

Research Findings Summary

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Substituent Variations and Backbone Modifications

Table 1: Key Structural Features of Analogous Compounds

Key Observations :

Physicochemical Properties

Table 2: Comparative Physical Data

Key Observations :

- The absence of melting point data for the target compound limits direct comparisons, but analogs with similar substituents (e.g., BZTcin3) show high thermal stability, likely due to aromatic stacking .

- IR and NMR trends: The cyano group (~2200 cm⁻¹) and methoxy (~2830 cm⁻¹) in the target compound would align with spectral features of analogs like 3b and 3c .

Table 3: Reported Bioactivities of Structural Analogs

Key Inferences :

- 4-Methoxyphenyl groups in coumarin derivatives () correlate with antifungal activity, hinting at similar utility for the target compound .

Preparation Methods

Microwave-Assisted Cyclization

A microwave-enhanced protocol using 1,4-dithian-2,5-diol and trifluoroethanol achieves rapid thiazole formation:

| Parameter | Condition |

|---|---|

| Nitrile substrate | 4-Bromophenylacetonitrile |

| Reagents | 1,4-Dithian-2,5-diol (0.5 eq) |

| Solvent | Trifluoroethanol |

| Base | Triethylamine (1.1 eq) |

| Temperature | 60°C (microwave) |

| Time | 390 minutes |

| Yield | 37% |

This method reduces side-product formation compared to conventional heating but requires specialized equipment.

Classical Hantzsch Thiazole Synthesis

Alternative routes adapt the Hantzsch thiazole synthesis, employing α-halo ketones and thioamides :

$$

\text{4-Bromobenzylamine} + \text{α-bromo-4-methoxyacetophenone} \xrightarrow{\text{EtOH, Δ}} \text{5-(4-bromobenzyl)thiazol-2-amine}

$$

Key variables include:

- Solvent : Ethanol vs. tetrahydrofuran (THF)

- Temperature : Reflux (78°C) vs. room temperature

- Catalyst : Piperidine (0.1 eq) enhances cyclization kinetics.

Introduction of the 4-Bromobenzyl Group

Functionalization at the thiazole C-5 position occurs via nucleophilic aromatic substitution or Friedel-Crafts alkylation:

Alkylation Using 4-Bromobenzyl Bromide

A two-step protocol achieves high regioselectivity:

- Generation of thiazol-2-yl lithium intermediate :

$$

\text{Thiazole} \xrightarrow{\text{n-BuLi, THF, -78°C}} \text{Lithium salt}

$$ - Quenching with 4-bromobenzyl bromide :

$$

\text{Lithium salt} + \text{4-BrC}6\text{H}4\text{CH}_2\text{Br} \xrightarrow{\text{THF, 0°C → RT}} \text{5-(4-bromobenzyl)thiazole}

$$

Optimized Conditions :

Acrylamide Moiety Condensation

The Z-configured acrylamide is installed via Knoevenagel condensation:

Cyanoacetamide Coupling

Reaction of 2-cyanoacetamide with 4-methoxybenzaldehyde under basic conditions:

$$

\text{2-Cyanoacetamide} + \text{4-MeOC}6\text{H}4\text{CHO} \xrightarrow{\text{EtOH, Piperidine}} \text{(Z)-2-cyano-3-(4-methoxyphenyl)acrylamide}

$$

Critical Parameters :

| Factor | Optimal Value |

|---|---|

| Catalyst | Piperidine (10 mol%) |

| Solvent | Anhydrous ethanol |

| Temperature | Reflux (78°C) |

| Reaction Time | 12–16 hours |

| Stereoselectivity (Z:E) | 9:1 |

Post-condensation, the acrylamide intermediate reacts with the thiazole derivative via nucleophilic acyl substitution.

Optimization of Reaction Conditions

Solvent Systems

Comparative solvent studies reveal:

| Solvent | Yield | Purity | Advantage |

|---|---|---|---|

| Ethanol | 72% | 95% | Eco-friendly, low cost |

| DMF | 65% | 88% | High solubility |

| Acetonitrile | 58% | 92% | Aprotic, inert |

| THF | 61% | 90% | Low boiling point |

Ethanol emerges as the optimal solvent due to balance of yield and environmental impact.

Temperature Effects

- Cyclization : >50°C required for ring closure

- Condensation : 78°C maximizes Z-selectivity

- Purification : Recrystallization from ethanol at 4°C enhances purity.

Purification and Characterization

Final purification employs dual techniques:

Flash Chromatography :

Recrystallization :

- Solvent : Ethanol/water (4:1)

- Purity : ≥95% by HPLC

Spectroscopic Data :

- $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 8.21 (s, 1H, NH), 7.89 (d, J=8.4 Hz, 2H, Ar-H), 6.95 (d, J=8.4 Hz, 2H, Ar-H), 4.32 (s, 2H, CH$$2$$), 3.87 (s, 3H, OCH$$_3$$).

- HRMS : m/z 454.34 [M+H]$$^+$$.

Challenges and Limitations

- Stereochemical Control : Maintaining Z-configuration requires strict anhydrous conditions.

- Byproduct Formation : Competing E-isomer (up to 11%) necessitates chromatographic separation.

- Scale-Up Issues : Microwave methods face throughput limitations compared to batch reactors.

Q & A

Q. What are the optimal synthetic routes for (Z)-N-(5-(4-bromobenzyl)thiazol-2-yl)-2-cyano-3-(4-methoxyphenyl)acrylamide, and how can reaction conditions be controlled to maximize yield?

The synthesis typically involves multi-step reactions, starting with the preparation of the thiazole core. Key steps include:

- Step 1: Formation of the thiazole ring via Hantzsch thiazole synthesis, using 4-bromobenzyl bromide and thiourea derivatives under reflux in ethanol .

- Step 2: Introduction of the acrylamide moiety via a Knoevenagel condensation between a cyanoacetamide intermediate and 4-methoxybenzaldehyde, catalyzed by piperidine in DMF at 60–80°C .

- Critical conditions: Control temperature (±2°C) to avoid side reactions (e.g., polymerization of acrylamide). Use anhydrous solvents and inert atmosphere (N₂/Ar) for moisture-sensitive steps. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures >95% purity .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

- NMR Spectroscopy: ¹H and ¹³C NMR confirm regiochemistry and stereochemistry. Key signals include the Z-configuration acrylamide proton (δ 7.8–8.2 ppm, doublet with J = 12–15 Hz) and thiazole C-H (δ 7.3–7.5 ppm) .

- IR Spectroscopy: Stretching vibrations for C≡N (2210–2240 cm⁻¹) and C=O (1650–1680 cm⁻¹) validate functional groups .

- Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ calculated for C₂₁H₁₇BrN₃O₂S: 466.02; observed: 466.03) .

Advanced Research Questions

Q. How does the compound interact with biological targets like CDK7, and what assays are used to determine its inhibitory activity?

- Target Interaction: The acrylamide group acts as a Michael acceptor, covalently binding to cysteine residues in CDK7’s ATP-binding pocket. Molecular docking (AutoDock Vina) predicts binding affinity (ΔG ≈ -9.2 kcal/mol) .

- Assays:

- Kinase Inhibition: Radiometric assays using [γ-³²P]ATP measure IC₅₀ values (reported range: 50–200 nM for CDK7) .

- Cellular Efficacy: Western blotting detects reduced phosphorylation of CDK7 substrates (e.g., RNA polymerase II CTD) in cancer cell lines .

Q. What computational methods are employed to predict the compound’s reactivity and binding modes with target proteins?

- Reactivity: Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV), indicating electrophilicity at the acrylamide β-carbon .

- Binding Modes: Molecular dynamics simulations (AMBER/CHARMM) model protein-ligand stability, showing hydrogen bonds between the 4-methoxyphenyl group and kinase hinge residues (e.g., Glu94 in CDK7) .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for enhanced potency and selectivity?

-

Substitution Analysis:

- 4-Bromobenzyl Group: Replacing bromine with electron-withdrawing groups (e.g., -NO₂) increases kinase inhibition but reduces solubility .

- Methoxyphenyl Position: Para-methoxy enhances metabolic stability compared to ortho-substituted analogs .

-

SAR Table:

Modification IC₅₀ (CDK7) Solubility (µg/mL) 4-Bromobenzyl (Parent) 150 nM 12 4-Nitrobenzyl 75 nM 8 4-Chlorobenzyl 200 nM 15

Methodological Challenges

Q. When encountering discrepancies in biological assay results, what experimental strategies can validate the compound’s mechanism of action?

- Counter-Screens: Test against off-target kinases (e.g., CDK2, CDK9) to rule out pan-inhibition .

- Cysteine Mutagenesis: Replace CDK7’s catalytic cysteine (C312S) to confirm covalent binding dependency .

- Cellular Thermal Shift Assay (CETSA): Monitor target engagement by measuring protein stability shifts in lysates treated with the compound .

Q. What are the key considerations in designing kinetic studies to elucidate the compound’s reaction pathways under varying conditions?

- Variable Control: Adjust pH (4–10), temperature (25–60°C), and solvent polarity (DMF vs. THF) to study hydrolysis and Michael addition rates .

- Techniques: Use stopped-flow UV-Vis spectroscopy to track acrylamide reactivity (λ = 300–350 nm) in real-time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.